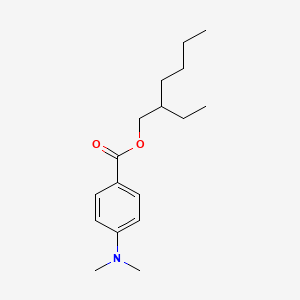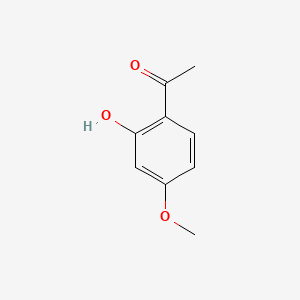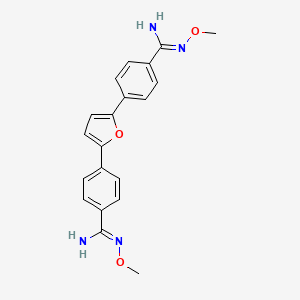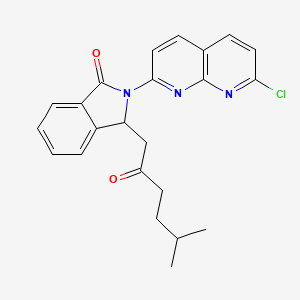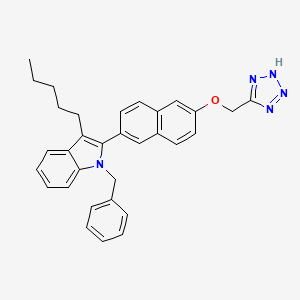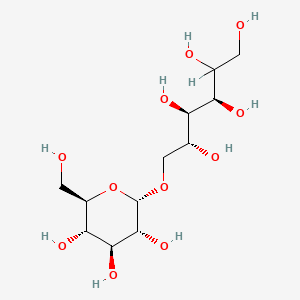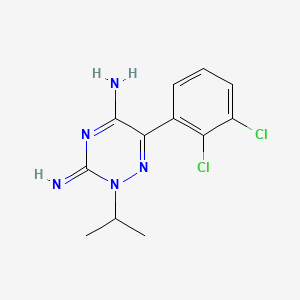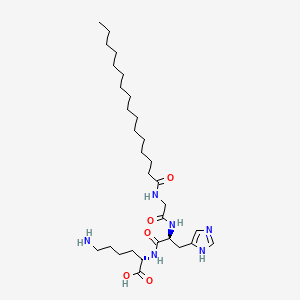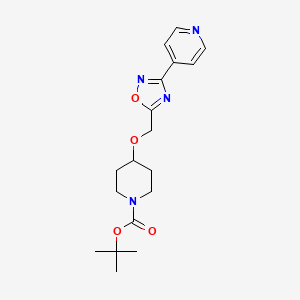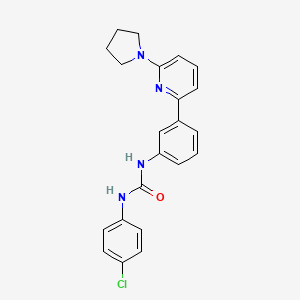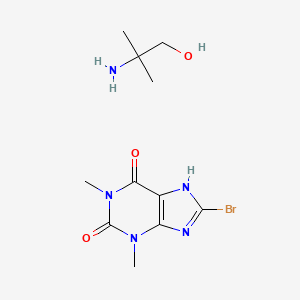
Pamabrom
Descripción general
Descripción
Pamabrom is a diuretic, often referred to as a water pill . It works by increasing urination . It is used to treat bloating, swelling, feelings of fullness, and other signs of water weight gain related to menstrual symptoms . The active diuretic ingredient in pamabrom is 8-bromotheophylline and it also contains aminoisobutanol .
Molecular Structure Analysis
The molecular formula of Pamabrom is C11H18BrN5O3 . It has an average mass of 348.196 Da and a monoisotopic mass of 347.059296 Da .
Chemical Reactions Analysis
Pamabrom has been found to degrade sufficiently in acidic, alkali, and oxidative conditions, but less degradation was found in thermal and photolytic conditions .
Physical And Chemical Properties Analysis
Pamabrom is a white crystalline powder that is soluble in water and methanol . Its molecular formula is C11H18BrN5O3 and it has a molar mass of 348.20 g/mol .
Aplicaciones Científicas De Investigación
Interaction with Human Hemoglobin
Pamabrom has been studied for its interaction with human hemoglobin (HHb). The binding of Pamabrom to HHb has been systematically investigated using fluorescence spectroscopy, UV-visible absorption spectroscopy, and synchronous spectroscopy under conditions similar to human physiological conditions . This interaction is of pharmaceutical interest as it provides insights into the mechanism of drug actions .
Diuretic Application
Pamabrom is widely known as a diuretic, which means it helps increase urination. It is used to treat bloating, puffiness, and other signs of water weight gain related to menstrual symptoms . Understanding the interaction of Pamabrom with other biological molecules can help improve its efficacy as a diuretic .
Treatment of Menstrual Pain
Pamabrom is often used in combination with other drugs like acetaminophen for the treatment of menstrual pain . It is a common over-the-counter medication and its effectiveness in reducing dysmenorrheic pain has been evaluated in clinical trials .
Pharmacokinetic Studies
Pharmacokinetic studies have been conducted on Pamabrom, determined as 8-bromotheophylline . These studies are crucial in understanding the absorption, distribution, metabolism, and excretion of the drug. Such information can help in optimizing the dosage and administration of the drug .
Bioanalytical Method Development
Bioanalytical methods have been developed for Pamabrom, determined as 8-bromotheophylline, using reverse-phase HPLC . These methods are essential for the quantitative analysis of the drug in biological samples, which is important for pharmacokinetic and bioequivalence studies .
Simultaneous Analysis with Other Drugs
Methods have been developed for the simultaneous analysis of Pamabrom and other drugs like ibuprofen . Such methods are useful in the quality control of drug products and in pharmacokinetic studies involving drug-drug interactions .
Mecanismo De Acción
Target of Action
Pamabrom, a mixture of 2-amino-2-methyl-propanol and bromotheophylline , is primarily used as a diuretic . The active moiety of pamabrom is bromotheophylline , which acts as a weak diuretic
Mode of Action
Pamabrom works by increasing urination . This diuretic function is performed by an increase in glomerular filtration and a potential effect in tubular reabsorption . It is established that the administration of these agents produces a rise in the urinary concentration of sodium and chloride, thus increasing their rates of excretion .
Biochemical Pathways
It is known that the drug’s diuretic action results in increased urination , which suggests an impact on renal function and fluid balance in the body.
Result of Action
The primary result of pamabrom’s action is an increase in urination . This effect aids in the relief of bloating, swelling, feelings of fullness, and other signs of water weight gain related to menstrual symptoms .
Safety and Hazards
Pamabrom is harmful if swallowed . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling Pamabrom . It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propiedades
IUPAC Name |
2-amino-2-methylpropan-1-ol;8-bromo-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4O2.C4H11NO/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14;1-4(2,5)3-6/h1-2H3,(H,9,10);6H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOTUUBRFJHZQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209397 | |
| Record name | Pamabrom [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pamabrom | |
CAS RN |
606-04-2 | |
| Record name | Pamabrom | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pamabrom [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pamabrom [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAMABROM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA8U0KJM72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: While primarily known for its diuretic action, studies suggest that Pamabrom might possess peripheral antinociceptive properties, potentially through the modulation of opioid receptors, nitric oxide signaling, and potassium channels [].
ANone: While both Pamabrom and indomethacin display antinociceptive effects, their mechanisms differ. Pamabrom's antinociception appears to involve the opioid receptor-NO-cGMP-K+ channels pathway and a biguanide-dependent mechanism. In contrast, indomethacin's effects were not affected by blocking these pathways, suggesting a different mechanism [].
ANone: The molecular formula of Pamabrom is C11H18BrN5O3, and its molecular weight is 360.22 g/mol [, , ].
ANone: Spectroscopic analysis of Pamabrom reveals a maximum absorbance (λmax) at 279 nm in distilled water []. This characteristic can be utilized for its detection and quantification.
ANone: Studies indicate that Pamabrom is susceptible to degradation under acidic, alkaline, and oxidative conditions. It shows less degradation under thermal and photolytic conditions [].
ANone: The provided research papers primarily focus on the analytical methods, pharmacological properties, and stability of Pamabrom. They do not delve into its catalytic properties, applications in catalysis, computational chemistry studies, or QSAR models.
ANone: The provided research papers do not offer detailed insights into the structure-activity relationships of Pamabrom or its analogs.
ANone: While specific formulation strategies are not extensively discussed, the research emphasizes the importance of considering Pamabrom's sensitivity to acidic, alkaline, and oxidative conditions during formulation development []. Employing appropriate packaging and storage conditions that minimize exposure to these factors can help preserve its stability.
ANone: The research does not specify the effective dose range of Pamabrom. Dosage information is typically found on product labels or in clinical guidelines.
ANone: One study utilized a rat paw formalin test to assess the antinociceptive effects of Pamabrom. The results suggested that locally administered Pamabrom induced dose-dependent antinociception, potentially through the activation of the opioid receptor-NO-cGMP-K+ channels pathway [].
ANone: Clinical trials investigating the efficacy of Pamabrom in combination with acetaminophen for primary dysmenorrhea have yielded mixed results, with some studies suggesting limited evidence of its effectiveness compared to other NSAIDs or placebo []. Further well-designed, randomized, controlled trials are needed to establish conclusive evidence.
ANone: The research does not delve into specific resistance mechanisms associated with Pamabrom.
ANone: While generally considered safe, Pamabrom may cause adverse effects like headache, gastritis, dyspepsia, diarrhea, and nausea []. It's important to note that this information is not a substitute for medical advice. Individuals should always consult with a healthcare professional for personalized guidance on medication use.
ANone: This document does not cover specific drug interactions. Consulting a healthcare professional or referring to reliable drug information resources is recommended for information on drug interactions.
ANone: The provided research primarily centers around analytical method development and validation for Pamabrom quantification in various matrices. It doesn't cover topics like specific drug delivery systems, biomarkers, detailed environmental impacts, alternative drugs, or research infrastructure.
ANone: Researchers frequently utilize techniques like Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) [, , , , , , , , , , , ] and UV-Visible spectrophotometry [, , , , ] for the quantification of Pamabrom in pharmaceutical formulations. These methods offer sensitivity, accuracy, and selectivity for analyzing Pamabrom content.
ANone: The analytical methods discussed in the research papers are validated following the International Conference on Harmonization (ICH) guidelines. These validation procedures encompass assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) [, , , , , , , , , , , , , , , , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



